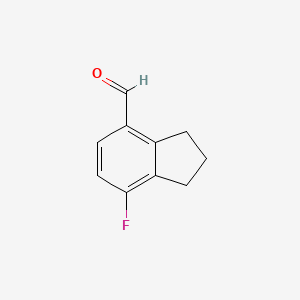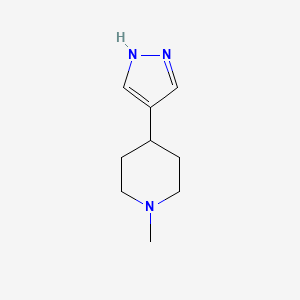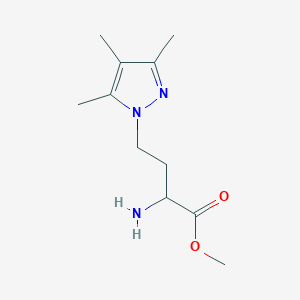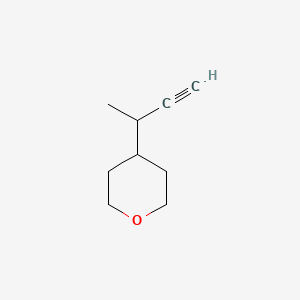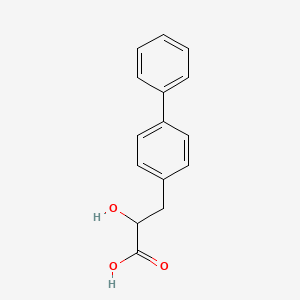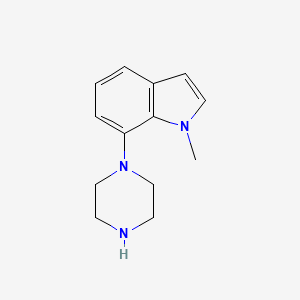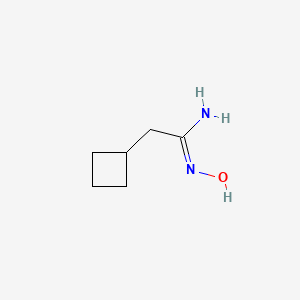
2-Cyclobutyl-N-hydroxyacetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobutyl-N’-hydroxyethanimidamide is an organic compound with the molecular formula C6H12N2O It features a cyclobutyl group attached to an ethanimidamide moiety, with a hydroxyl group on the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutyl-N’-hydroxyethanimidamide typically involves the reaction of cyclobutylamine with ethyl formate, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the amidine structure.
Industrial Production Methods: While specific industrial production methods for 2-cyclobutyl-N’-hydroxyethanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
化学反応の分析
Types of Reactions: 2-Cyclobutyl-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The imine group can be reduced to form amines.
Substitution: The amidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amidines.
科学的研究の応用
2-Cyclobutyl-N’-hydroxyethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclobutane-containing compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-cyclobutyl-N’-hydroxyethanimidamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The amidine group can form hydrogen bonds with active sites of enzymes or receptors, while the cyclobutyl group provides hydrophobic interactions that enhance binding affinity.
類似化合物との比較
Cyclobutylamine: Shares the cyclobutyl group but lacks the amidine and hydroxyl functionalities.
N-Hydroxyethanimidamide: Contains the amidine and hydroxyl groups but lacks the cyclobutyl moiety.
Uniqueness: 2-Cyclobutyl-N’-hydroxyethanimidamide is unique due to the combination of the cyclobutyl group and the amidine structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H12N2O |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
2-cyclobutyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C6H12N2O/c7-6(8-9)4-5-2-1-3-5/h5,9H,1-4H2,(H2,7,8) |
InChIキー |
GOWJYJWLSDUDJT-UHFFFAOYSA-N |
異性体SMILES |
C1CC(C1)C/C(=N/O)/N |
正規SMILES |
C1CC(C1)CC(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



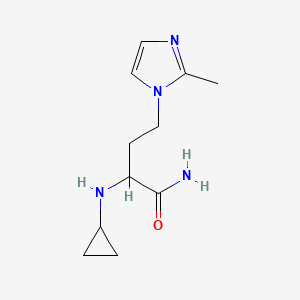
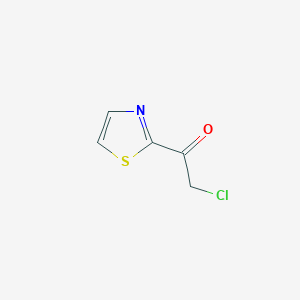


![2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)

